molecular formula C13H13ClN4O2 B5461250 1-(3-Chlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea

1-(3-Chlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea

Cat. No.: B5461250
M. Wt: 292.72 g/mol
InChI Key: RJGAPPGMPMMRIN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of both chlorophenyl and methoxypyrimidinyl groups in its structure suggests potential biological activity and utility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea typically involves the reaction of 3-chloroaniline with 4-methoxy-6-methylpyrimidine-2-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methoxypyrimidinyl groups suggests it could bind to hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(4-methoxypyrimidin-2-yl)urea
  • 1-(3-Chlorophenyl)-3-(6-methylpyrimidin-2-yl)urea
  • 1-(4-Chlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea

Uniqueness

1-(3-Chlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The methoxy and methyl groups on the pyrimidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-methoxy-6-methylpyrimidin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c1-8-6-11(20-2)17-12(15-8)18-13(19)16-10-5-3-4-9(14)7-10/h3-7H,1-2H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGAPPGMPMMRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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